3-Amino-5,5-dimethylcyclohex-2-enone hydrochloride
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Overview
Description
3-Amino-5,5-dimethylcyclohex-2-enone hydrochloride: is a chemical compound with significant importance in organic synthesis and medicinal chemistry. It is known for its role as a versatile intermediate in the synthesis of various heterocyclic compounds. The compound is characterized by its unique structure, which includes an amino group and a dimethyl-substituted cyclohexenone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5,5-dimethylcyclohex-2-enone hydrochloride typically involves the reaction of dimedone with ammonia or ammonium acetate. The process can be summarized as follows:
Starting Materials: Dimedone and ammonia or ammonium acetate.
Reaction Conditions: The reaction is carried out in a solvent such as toluene, with the mixture being refluxed for several hours.
Product Isolation: The resulting product is then purified through crystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5,5-dimethylcyclohex-2-enone hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form various heterocyclic structures.
Cyclization Reactions: It is used in cyclization reactions to produce fused ring systems.
Common Reagents and Conditions:
Reagents: Common reagents include aldehydes, ketones, and electrophiles.
Major Products: The major products formed from these reactions include various heterocyclic compounds such as pyrroles, indoles, and quinolines .
Scientific Research Applications
Chemistry: 3-Amino-5,5-dimethylcyclohex-2-enone hydrochloride is widely used as a building block in the synthesis of complex organic molecules. Its ability to form diverse heterocyclic structures makes it valuable in the development of new chemical entities .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential pharmaceutical agents. Its derivatives have shown promise in various biological activities, including antimicrobial and anticancer properties .
Industry: The compound is also utilized in the production of specialty chemicals and materials. Its role as an intermediate in the synthesis of dyes, pigments, and other industrial products is well-documented .
Mechanism of Action
The mechanism of action of 3-Amino-5,5-dimethylcyclohex-2-enone hydrochloride involves its ability to act as a nucleophile due to the presence of the amino group. This nucleophilicity allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
- 3-Amino-5,5-dimethylcyclohex-2-enone
- 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
- Cyclohexane-1,3-dione
Comparison: Compared to its analogs, 3-Amino-5,5-dimethylcyclohex-2-enone hydrochloride is unique due to the presence of the amino group, which enhances its reactivity and versatility in organic synthesis. Its ability to form a wide range of heterocyclic compounds sets it apart from similar compounds .
Properties
Molecular Formula |
C8H14ClNO |
---|---|
Molecular Weight |
175.65 g/mol |
IUPAC Name |
3-amino-5,5-dimethylcyclohex-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c1-8(2)4-6(9)3-7(10)5-8;/h3H,4-5,9H2,1-2H3;1H |
InChI Key |
CLKATLOIAAUCFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)N)C.Cl |
Origin of Product |
United States |
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